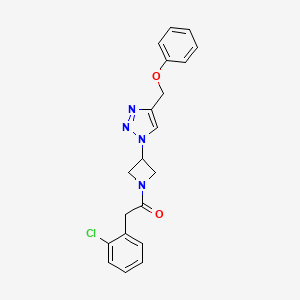
2-(2-chlorophenyl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(2-chlorophenyl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H19ClN4O2 and its molecular weight is 382.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(2-chlorophenyl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone (CAS Number: 2034247-48-6) is a complex organic molecule characterized by its unique structure which includes a chlorophenyl group, a triazole ring, and an azetidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities.
Biological Activity Overview
The biological activity of this compound is primarily attributed to its triazole core, which is known for its diverse pharmacological properties. Triazole derivatives have been extensively studied for their antifungal, antibacterial, and anticancer activities.
Antimicrobial Properties
Research indicates that compounds containing the triazole ring exhibit significant antimicrobial activity. The mechanism often involves the inhibition of specific enzymes or pathways essential for microbial growth. For instance, studies show that triazole compounds can disrupt the synthesis of ergosterol in fungi, leading to cell death.
Anticancer Activity
Triazole derivatives have demonstrated promising results in inhibiting various cancer cell lines. The mechanism may involve the modulation of cell signaling pathways and the induction of apoptosis in tumor cells. Specific studies have shown that related compounds can inhibit cell proliferation and induce cell cycle arrest.
Case Study: Antifungal Activity
A study evaluated the antifungal activity of triazole derivatives against various fungal strains. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 µg/mL against Candida albicans and Aspergillus species .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 0.5 | Candida albicans |
| Compound B | 4 | Aspergillus niger |
| Compound C | 16 | Candida glabrata |
Case Study: Anticancer Activity
Another study focused on the anticancer properties of a related triazole compound in human breast cancer cell lines (MCF-7). The compound showed an IC50 value of approximately 15 µM, indicating significant cytotoxicity .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Triazole Derivative | 15 | MCF-7 |
| Control (Doxorubicin) | 10 | MCF-7 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications on the phenoxymethyl and chlorophenyl groups can enhance biological activity. For instance, varying substituents on the phenoxy moiety can lead to increased potency against specific targets .
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)-1-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O2/c21-19-9-5-4-6-15(19)10-20(26)24-12-17(13-24)25-11-16(22-23-25)14-27-18-7-2-1-3-8-18/h1-9,11,17H,10,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOUCWSNXUZANA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=CC=C2Cl)N3C=C(N=N3)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














